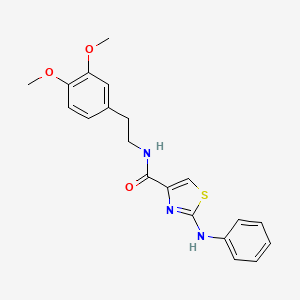

N-(3,4-dimethoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-19(24)16-13-27-20(23-16)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCYMDQQBYABFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a thiazole ring, a phenylamino group, and a dimethoxyphenethyl moiety, contributing to its unique chemical properties and biological profile.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against SKNMC (Neuroblastoma), Hep-G2 (Human hepatocarcinoma), and MCF-7 (Breast cancer) using the MTT assay.

- IC50 Values : The compound showed promising IC50 values comparable to standard anticancer agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific biological targets involved in cancer cell proliferation and apoptosis. Molecular docking studies have highlighted potential binding interactions with key amino acids in target proteins .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one | Structure | Contains a triazole ring; exhibits different biological activities. |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Structure | Focus on thioacetamide functionality; shows selective anticancer activity. |

| 2-b-D-Ribofuranosylimidazole-4-carboxamide | Structure | A nucleoside analogue; primarily studied for antiviral properties. |

The uniqueness of this compound lies in its specific combination of functional groups that contribute to its distinctive biological profile and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thiazole compounds to enhance their biological activity. For example:

- Synthesis of New Derivatives : A series of phenylthiazole derivatives were synthesized and evaluated for their anticancer activity. Some derivatives exhibited enhanced potency against the same cancer cell lines mentioned above.

- Molecular Docking Studies : These studies provided insights into how modifications to the thiazole structure could improve binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Antitumor Activity

Research indicates that N-(3,4-dimethoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds with similar thiazole structures have demonstrated efficacy against colon carcinoma cell lines (HCT-116), highlighting the relevance of thiazole derivatives in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing the thiazole moiety possess considerable antibacterial and antifungal properties. For example, compounds derived from 1,3,4-thiadiazoles have been reported to exhibit effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains . The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy.

Neuroprotective Effects

This compound may also play a role in neuroprotection. Some studies suggest that compounds with similar structures can improve cognitive functions in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation . This positions the compound as a potential candidate for treating neurodegenerative disorders.

Biological Interactions

This compound interacts with several biological targets, which is essential for understanding its pharmacodynamics. Interaction studies indicate that the compound binds effectively to enzymes involved in metabolic pathways related to cancer and neurodegeneration .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines and found significant inhibition of cell growth compared to standard chemotherapeutics.

- Neuroprotective Activity : In an animal model of Alzheimer's disease, administration of this compound resulted in improved memory performance in behavioral tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: thiazole cores, phenethyl/phenylamino substituents, and carboxamide linkers. Below is a detailed comparison with key analogs:

Thiazole-4-Carboxamide Derivatives

- 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide (): Structure: Replaces the dimethoxyphenethyl group with a cyclohexanecarboxamido moiety. The absence of methoxy groups may diminish hydrogen-bonding capacity compared to the target compound .

- (S)-N-(2-(4-Azidobenzoyl)phenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (Compound 29, ): Structure: Features an azidobenzoyl group and a trimethoxybenzamido substituent.

Phenethyl-Linked Carboxamides

- N-(3,4-Dimethoxyphenethyl)benzamide (23) and N-(3,4-Dimethoxyphenethyl)phenylacetamide (25) ():

- Structure : Share the 3,4-dimethoxyphenethyl group but lack the thiazole core.

- Physical Properties :

- Compound 23: Melting point 120–122°C, IR ν(C=O) at 1650 cm⁻¹ .

- Compound 25: White crystals with IR ν(NH) at 3280 cm⁻¹ and ν(C=O) at 1680 cm⁻¹ .

- Implications : The absence of the thiazole ring reduces structural rigidity and may lower binding affinity to targets requiring heterocyclic recognition.

Triazole and Thiadiazole Analogs

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ):

- Structure : Triazole-thione core with sulfonyl and difluorophenyl groups.

- Spectral Data : IR ν(C=S) at 1247–1255 cm⁻¹ and ν(NH) at 3278–3414 cm⁻¹, confirming thione tautomer dominance .

- Implications : The triazole-thione system may exhibit stronger metal-chelating activity compared to the thiazole carboxamide.

Comparative Data Tables

Table 1: Structural and Physical Comparison of Key Analogs

Key Research Findings and Implications

Structural Flexibility vs.

Synthetic Accessibility : Compounds with simpler substituents (e.g., ’s 23–25) are synthesized in fewer steps than advanced thiazoles (e.g., ’s 29–31), which require metal catalysts or specialized reagents .

Tautomerism and Stability : Thione tautomers (’s triazoles) exhibit distinct reactivity compared to thiazole carboxamides, influencing their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Thiazole core formation : React ethyl 2-aminothiazole-4-carboxylate with 3,4-dimethoxyphenethylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen, as described for analogous thiazole carboxamides .

Amide bond formation : Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed coupling. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm structure via H/C NMR and HRMS .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Key methods :

- NMR spectroscopy : Analyze H NMR (400 MHz, CDCl) for characteristic peaks: δ 7.8–8.2 ppm (thiazole protons), δ 3.7–4.1 ppm (methoxy groups), and δ 6.5–7.5 ppm (aromatic protons). C NMR confirms carbonyl (165–170 ppm) and quaternary carbons .

- Mass spectrometry : ESI-MS in positive mode to detect [M+H] or [M+Na]. Match experimental m/z with theoretical values (e.g., m/z 427.1 for CHNOS) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>98%) and monitor degradation under stress conditions .

Q. How should preliminary biological activity screening be designed for this compound?

- Experimental design :

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., CYP3A4) based on structural analogs showing inhibition .

- Assay conditions : Use enzyme-linked assays (IC determination) at 10 μM–1 nM concentrations. Include positive controls (e.g., staurosporine for kinases) .

- Cell-based testing : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assay. Compare with non-tumor cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways and target binding?

- Approach :

- Reaction modeling : Use density functional theory (DFT) to predict activation energies for key steps (e.g., amide coupling). Compare solvents (DCM vs. DMF) via COSMO-RS simulations to optimize yields .

- Molecular docking : Dock the compound into CYP3A4 (PDB: 1TQN) or EGFR (PDB: 1M17) using AutoDock Vina. Prioritize substituents (e.g., 3,4-dimethoxyphenethyl) that enhance hydrogen bonding with Asp293 (CYP3A4) or Met793 (EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify conformational shifts affecting potency .

Q. How to resolve discrepancies between in vitro activity and computational predictions?

- Troubleshooting :

- Data validation : Replicate assays with fresh compound batches to exclude degradation (check via HPLC). Test enantiopurity if chiral centers exist (e.g., via chiral HPLC) .

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets. Cross-validate with transcriptomics (RNA-seq) in treated cells .

- Solubility correction : Account for solubility limits (e.g., DMSO stock precipitation) by measuring dissolved fraction via LC-MS. Adjust IC values accordingly .

Q. What structural modifications enhance metabolic stability without compromising target affinity?

- SAR strategies :

- Methoxy group substitution : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., -CF) to reduce CYP-mediated oxidation. Evidence shows trifluoromethyl analogs improve microsomal stability (t > 60 min vs. 15 min for methoxy) .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or 1,2,4-thiadiazole to modulate logP and reduce hepatic clearance. Analogous compounds show 2-fold higher plasma exposure .

- Prodrug design : Introduce ester moieties (e.g., pivaloyloxymethyl) at the carboxamide group to enhance oral bioavailability, as demonstrated for peptidomimetic thiazoles .

Q. How to address inconsistencies between in vitro and in vivo pharmacokinetic data?

- Analysis framework :

- Species differences : Compare metabolic rates in human vs. rodent liver microsomes. Use PBPK modeling (e.g., GastroPlus) to scale doses for animal studies .

- Tissue distribution : Conduct radiolabeled studies (e.g., C-tagged compound) in rats to quantify accumulation in target organs (e.g., tumors) vs. clearance organs (liver/kidneys) .

- Formulation optimization : Test nanoemulsions or cyclodextrin complexes to improve solubility and C. For example, hydroxypropyl-β-cyclodextrin increases AUC by 3-fold in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.